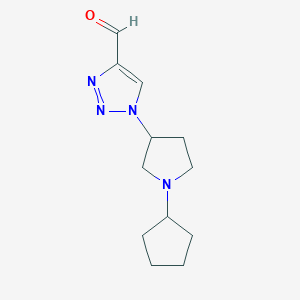

1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(1-Cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a carbaldehyde group at position 4 and a cyclopentylpyrrolidine moiety at position 1.

Properties

IUPAC Name |

1-(1-cyclopentylpyrrolidin-3-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,9,11-12H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZNGOWZIQTQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopentylpyrrolidine moiety contributes to its pharmacological properties. The general structure can be represented as follows:

Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways.

- Receptor Modulation : It can interact with receptors that mediate cellular responses, potentially affecting signaling pathways related to cancer and inflammation.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against colorectal cancer cells (HCT116) .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. The triazole ring is known to enhance the activity against bacteria and fungi.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the anticancer potential of triazole derivatives similar to this compound. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cell lines through the modulation of reactive oxygen species (ROS) levels .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole-containing compounds. The study highlighted that these derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparison of structurally related 1H-1,2,3-triazole-4-carbaldehydes is presented below, focusing on substituent variations, synthesis methods, and physicochemical properties.

Physicochemical Properties

- Aldehyde Group : IR stretches for C=O (~1633–1640 cm⁻¹) and C–H (aldehyde) (~2798 cm⁻¹) are consistent across analogs .

- NMR Shifts : The aldehyde proton resonates at δ 9.17–9.24 ppm (¹H NMR), while triazole protons appear at δ 7.0–8.5 ppm .

- Solubility : Lipophilic substituents (e.g., cyclopentylpyrrolidine) reduce aqueous solubility compared to polar groups (e.g., acetylpiperidinyl) .

Crystallographic Insights

- Molecular Geometry : Analogs like 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde exhibit "V"-shaped geometries with dihedral angles influenced by substituents. Bulkier groups (e.g., cyclopentylpyrrolidine) may disrupt π-stacking interactions .

- Intermolecular Interactions : Hydrogen bonding (C–H···O/N) and van der Waals forces dominate packing; steric hindrance from cyclopentylpyrrolidine could reduce crystal symmetry .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves three key stages:

- Formation of the 1,2,3-triazole ring through azide-alkyne cycloaddition ("Click" chemistry).

- Introduction of the cyclopentylpyrrolidine substituent at the N-1 position of the triazole.

- Functionalization of the triazole ring at the 4-position to introduce the carbaldehyde group.

Stepwise Preparation Method (Based on Patent CN109456275A)

A detailed preparation method for 1H-1,2,3-triazoles, which can be adapted for the target compound, involves the following steps:

Step S1: Preparation of tert-butyl nitrine intermediate

- React tert-butyl bromide with sodium azide in a polar solvent (e.g., N,N-dimethylformamide, dioxane, or tetrahydrofuran) and water.

- Reaction conditions: 25–35°C for 8–10 hours.

- Molar ratios: Sodium azide to tert-butyl bromide at 1.5:1 to 3:1.

- The product is tert-butyl nitrine, isolated by extraction and concentration.

Step S2: Formation of 1-tert-butyl-1,2,3-triazole

- Add acetonitrile, a catalyst (preferably cuprous iodide), and an organic base (triethylamine, pyridine, or N,N-diisopropylethylamine) to the tert-butyl nitrine.

- Pass acetylene gas at normal pressure through the mixture.

- Reaction conditions: 25–40°C for 10–20 hours.

- The product is 1-tert-butyl-1,2,3-triazole, obtained by filtration, extraction, and concentration.

Step S3: Conversion to 1H-1,2,3-triazoles

- React the 1-tert-butyl-1,2,3-triazole with toluene, a strong acid (methanesulfonic acid or trifluoromethanesulfonic acid), and a catalyst (tert-butyl dimethyl silyl triflate).

- Reaction conditions: 50–60°C for 6–10 hours.

- Purify by decoloration with activated carbon, filtration, concentration, and vacuum distillation at 80°C/12 mmHg.

- Yield reported: 80–86.3%.

This method emphasizes green chemistry principles such as energy conservation, environmental protection, and ease of operation, suitable for mass production.

Alternative Synthetic Routes via "Click" Chemistry and Cross-Coupling Reactions

Recent research describes the synthesis of 1H-1,2,3-triazole analogs using copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "Click" chemistry, followed by Suzuki–Miyaura cross-coupling to introduce diverse substituents.

Key points from the synthetic route:

- Starting material : An azide derivative prepared from functionalized precursors (e.g., tosylates converted to azides).

- CuAAC reaction : The azide reacts with an alkyne derivative (e.g., cyclopentylpyrrolidine-substituted alkyne) in the presence of copper iodide and a base (e.g., triethylamine) in acetonitrile at room temperature for 3 hours.

- Product : 1-substituted 1,2,3-triazole intermediate (e.g., 7a).

- Functionalization at the 4-position : Suzuki–Miyaura cross-coupling of the triazole intermediate with arylboronic acids in aqueous THF (3:1) at 85–90°C for 10–12 hours using Pd(OAc)2 catalyst and K2CO3 base.

- Yields : The triazole intermediates are obtained in 76–82%, and the final cross-coupled products in 82–91% yield.

- Characterization : Products confirmed by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable, 19F NMR.

This approach allows for modular synthesis of triazole derivatives, including those substituted with cyclopentylpyrrolidine moieties, and subsequent introduction of aldehyde groups via appropriate boronic acid derivatives.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| S1 | Azide formation | tert-butyl bromide, sodium azide | DMF, dioxane or THF + water | 25–35°C, 8–10 h | N/A | Sodium azide:tert-butyl bromide ratio 1.5–3:1 |

| S2 | Cycloaddition (CuAAC) | tert-butyl nitrine, acetylene, CuI catalyst, organic base (Et3N, pyridine, or DIPEA) | Acetonitrile | 25–40°C, 10–20 h | N/A | Normal pressure acetylene gas flow |

| S3 | Acid-catalyzed deprotection & purification | 1-tert-butyl-1,2,3-triazole, toluene, strong acid (methanesulfonic acid or trifluoromethanesulfonic acid), tert-butyl dimethyl silyl triflate | Toluene | 50–60°C, 6–10 h | 80–86.3 | Vacuum distillation at 80°C/12 mmHg |

| CuAAC | Azide-alkyne cycloaddition | Azide derivative, alkyne derivative, CuI catalyst, Hunig’s base | Acetonitrile | Room temp, 3 h | 76–82 | For preparing 1-substituted 1,2,3-triazoles |

| Suzuki–Miyaura | Cross-coupling | Triazole intermediate, arylboronic acids, Pd(OAc)2 catalyst, K2CO3 base | THF:H2O (3:1) | 85–90°C, 10–12 h | 82–91 | For functionalization at triazole 4-position, introducing aldehyde or other groups |

Research Findings and Notes

- The patent method offers a green, efficient, and scalable route to 1H-1,2,3-triazoles, emphasizing mild conditions and environmentally benign reagents, suitable for industrial applications.

- The "Click" chemistry combined with Suzuki–Miyaura cross-coupling provides a versatile and modular approach to synthesize diverse 1,2,3-triazole derivatives, allowing precise substitution patterns, including the introduction of aldehyde groups at the 4-position.

- Both methods employ copper catalysis for the triazole ring formation, a well-established and highly regioselective approach.

- The use of strong acids and silyl triflates in the patent method facilitates deprotection and purification steps, enhancing product yield and purity.

- Characterization techniques such as NMR (1H, 13C), FT-IR, and HRMS are essential to confirm the structure and substitution pattern of the synthesized compounds.

- The choice of solvents (polar aprotic solvents like DMF, acetonitrile, and mixed aqueous-organic systems) and bases/catalysts is critical to optimize reaction rates and yields.

Q & A

Q. What are the common synthetic routes for 1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde?

The synthesis typically involves click chemistry , specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. For example, copper(I) iodide is used to catalyze the reaction between cyclopentylpyrrolidinyl azides and terminal alkynes, followed by oxidation to introduce the carbaldehyde group . Solvents like ethanol or dimethyl sulfoxide are employed under optimized temperatures (e.g., 80–100°C), with sodium acetate as a base to enhance selectivity . Post-synthesis purification often involves recrystallization from absolute ethanol, yielding >85% in optimized conditions .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the triazole ring and substituent positions .

- Mass Spectrometry (MS) : For molecular weight validation and detection of byproducts .

- X-ray Crystallography : To resolve stereochemical ambiguities, using software like SHELXL for refinement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for determining bond angles, torsional conformations, and hydrogen-bonding networks. For example, in hybrid triazole-pyrazole analogs, SCXRD revealed a planar triazole-carbaldehyde moiety and non-covalent interactions stabilizing the crystal lattice . Programs like WinGX/ORTEP assist in visualizing anisotropic displacement parameters and generating publication-quality figures .

Q. What strategies address low yields in the synthesis of the triazole core?

Yield optimization involves:

- Catalyst Screening : Copper(I) iodide outperforms other Cu(I) sources in CuAAC reactions, reducing side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics for azide-alkyne coupling .

- Oxidation Control : Jones reagent (CrO₃/H₂SO₄) selectively oxidizes alcohol intermediates to carbaldehydes without over-oxidation .

Q. How should researchers analyze discrepancies in biological activity data across studies?

Contradictions may arise from:

- Structural Variants : Subtle differences in substituents (e.g., cyclopentyl vs. phenyl groups) alter binding affinities .

- Purity Issues : Impurities from incomplete purification (e.g., residual copper catalysts) can skew bioassay results .

- Assay Conditions : Variations in cell lines or solvent carriers (e.g., DMSO concentration) affect activity measurements. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

SAR strategies include:

- Derivatization : Introducing substituents (e.g., halogens, alkyl chains) at the pyrrolidine or triazole positions to probe steric/electronic effects .

- Pharmacophore Modeling : Overlaying crystallographic data with target proteins (e.g., kinases) to identify critical binding motifs .

- In Silico Screening : Molecular docking predicts interactions with biological targets, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.